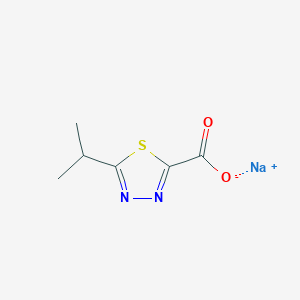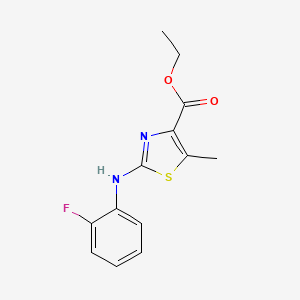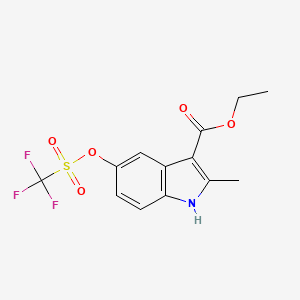
Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate (EMTFSOCI) is an organic compound with a diverse range of applications in scientific research. It is a synthetic molecule that is commonly used to study the structure and function of proteins, as well as to synthesize other molecules. EMTFSOCI is also used in various biochemical and physiological experiments, and has been found to have several advantages and limitations.
Scientific Research Applications
1. Synthesis and Chemical Reactions
- Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate is used in the synthesis of various chemical compounds. For example, 3,3,3-Trifluoropropene derivatives containing a sulfonyl substituent were used in 1,3-dipolar cycloaddition reactions with ethyl cyanocarboxylate N-oxide, resulting in the formation of isomeric 4(5)-substituted ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate (Markitanov, Timoshenko, & Shermolovich, 2018).
2. Biological Activities
- Research has been conducted on compounds similar to this compound, focusing on their biological activities. For example, 5-HT1D receptor agonist properties were observed in compounds with structures related to this compound. These compounds demonstrated agonist activity at the 5-HT1D receptors, with varying preferences for the 5-HT1D alpha vs the 5-HT1D beta receptors (Barf et al., 1996).
3. Synthesis of Indole Derivatives
- The compound has been utilized in the synthesis of various indole derivatives. For example, ethyl 5-formyl-1H-indole-2-carboxylates were prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This process involved multiple steps, including the transformation of the sulfomethyl group to formyl function (Pete, Parlagh, & Tőke, 2003).
4. Antiviral Activity
- Some derivatives of this compound have been explored for their antiviral properties. For example, new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates were synthesized and tested for antiviral activity against various viruses. However, most compounds did not show noticeable activity, with only a few exceptions exhibiting micromolar activities (Ivashchenko et al., 2014).
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate are currently unknown
Mode of Action
It is known that the trifluoromethyl group often contributes to the bioactivity of a molecule by enhancing its lipophilicity, metabolic stability, and binding affinity .
Biochemical Pathways
The trifluoromethyl group is known to influence various biochemical pathways depending on the specific context and the other functional groups present in the molecule .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a molecule, which could potentially affect its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethylsulfonyloxy)-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5S/c1-3-21-12(18)11-7(2)17-10-5-4-8(6-9(10)11)22-23(19,20)13(14,15)16/h4-6,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPAMOPSEBTICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




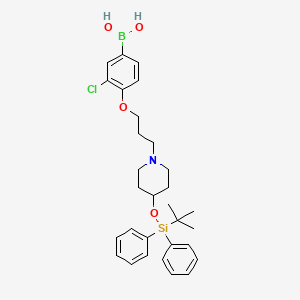

![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)

![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408270.png)

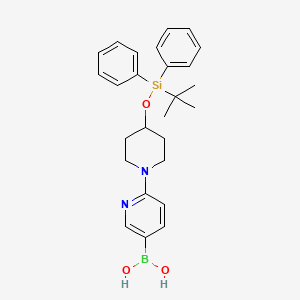

![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)
